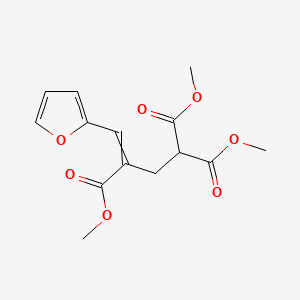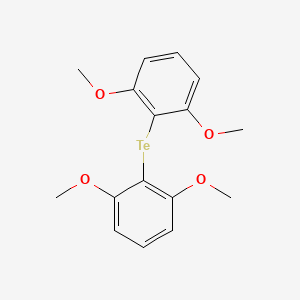
Bis(2,6-dimethoxyphenyl) telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethoxyphenyl) telluride is an organotellurium compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,6-dimethoxyphenyl) telluride can be synthesized through the reaction of 2,6-dimethoxyphenyllithium with tellurium tetrachloride. The reaction typically involves the following steps :
- Preparation of 2,6-dimethoxyphenyllithium by reacting 2,6-dimethoxyphenyl bromide with lithium metal in anhydrous ether.
- Reaction of the resulting 2,6-dimethoxyphenyllithium with tellurium tetrachloride in an inert atmosphere to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures with scale-up considerations. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dimethoxyphenyl) telluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Halogen exchange reactions can occur, where halides are substituted with other halogens or pseudohalogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium halides or thiocyanates.
Major Products Formed
Oxidation: Products include tellurium dioxide and related oxides.
Reduction: Products include tellurium-containing anions and elemental tellurium.
Substitution: Products include various halogenated or pseudohalogenated derivatives.
Scientific Research Applications
Bis(2,6-dimethoxyphenyl) telluride has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of bis(2,6-dimethoxyphenyl) telluride involves its ability to interact with various molecular targets. The tellurium atom can form bonds with different elements, facilitating redox reactions and acting as a catalyst in certain processes. The compound’s effects are mediated through its interactions with cellular components and enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,6-dimethoxyphenyl) sulfide
- Bis(2,6-dimethoxyphenyl) selenide
- Bis(2,6-dimethoxyphenyl) telluride
Comparison
- Bis(2,6-dimethoxyphenyl) sulfide : Contains sulfur instead of tellurium, exhibiting different reactivity and applications.
- Bis(2,6-dimethoxyphenyl) selenide : Contains selenium, with properties intermediate between sulfur and tellurium derivatives.
- This compound : Unique due to the presence of tellurium, offering distinct redox properties and potential applications in materials science .
Properties
CAS No. |
214050-07-4 |
|---|---|
Molecular Formula |
C16H18O4Te |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)tellanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Te/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
InChI Key |
HXRFULYVKFTJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[Te]C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


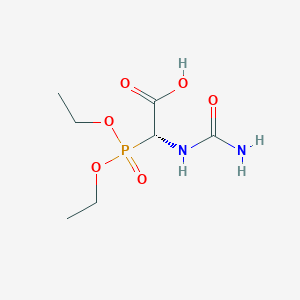
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)

![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
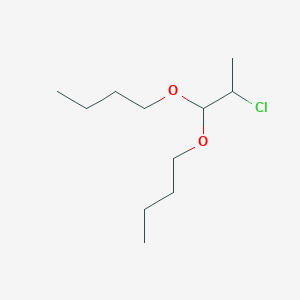
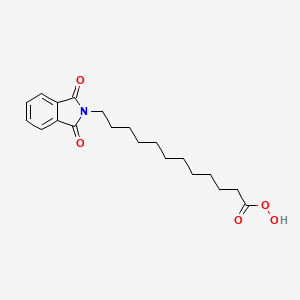
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)

![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
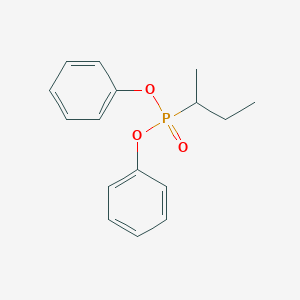
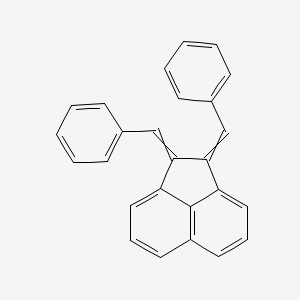
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
